Saxagliptin N-Carboxybenzyl is a compound derived from saxagliptin, which is primarily used in the treatment of type 2 diabetes. Saxagliptin functions as a dipeptidyl peptidase-4 inhibitor, enhancing the levels of incretin hormones that regulate glucose metabolism. The compound is classified under the category of antidiabetic agents and is recognized for its role in improving glycemic control in diabetic patients. Its molecular formula is with a molecular weight of approximately 449.55 g/mol .
The synthesis of Saxagliptin N-Carboxybenzyl involves several key steps:
The technical details of these methods include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of Saxagliptin N-Carboxybenzyl can be represented using various chemical notation systems:
O=C(N([C@@H](C1)C#N)[C@@H]2[C@H]1C2)[C@H]([C@](C[C@H](C3)C4)(C[C@@H]3C5)C[C@]45OS(=O)(O)=O)NC(OCC6=CC=CC=C6)=O
InChI=1S/C26H31N3O4/c1-27-25(30)24(29)23(28-21(2)22(27)16-18-10-9-11-19(18)20(16)15-17-12-14-13-15)26(31)32/h9-11,15,17,19,21,24H,12-14,16H2,1-8H3,(H,30,29)(H,31)
.This structure indicates the presence of multiple functional groups that contribute to its pharmacological activity.
Saxagliptin N-Carboxybenzyl can undergo various chemical reactions:
These reactions are facilitated by common reagents such as lithium aluminum hydride for reductions and various acids or bases for hydrolysis .
Saxagliptin N-Carboxybenzyl functions primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). The mechanism involves:
This dual action helps in maintaining glycemic control in patients with type 2 diabetes .
These properties are crucial for understanding how the compound behaves under different conditions during storage and application .
Saxagliptin N-Carboxybenzyl is primarily utilized in scientific research related to diabetes treatment and pharmacology. Its applications include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2